N-Boc-Glycine ethyl ester

Catalog No.
S1509931
CAS No.
14719-37-0
M.F
C9H17NO4
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-Glycine ethyl ester

CAS Number

14719-37-0

Product Name

N-Boc-Glycine ethyl ester

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C9H17NO4/c1-5-13-7(11)6-10-8(12)14-9(2,3)4/h5-6H2,1-4H3,(H,10,12)

InChI Key

CNIBHMMDDXGDNR-UHFFFAOYSA-N

SMILES

CCOC(=O)CNC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)CNC(=O)OC(C)(C)C

One specific application of this compound is in the synthesis of PNA-oligonucleotide conjugates . In this context, the compound is used as a building block in the creation of these conjugates . The exact methods of application or experimental procedures would depend on the specific research being conducted and could involve various technical details or parameters .

N-Boc-Glycine ethyl ester, also known as N-(tert-butoxycarbonyl)glycine ethyl ester, is a derivative of glycine, an amino acid. It features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of glycine, which plays a crucial role in various synthetic applications. The compound has the chemical formula C${9}$H${17}$N${1}$O${3}$ and is identified by the CAS number 14719-37-0. This compound is primarily used in organic synthesis and pharmaceutical research due to its ability to participate in various

  • Deprotection Reactions: The Boc group can be removed under acidic or basic conditions, allowing the formation of free glycine ethyl ester, which can then participate in further reactions.
  • Alkylation: It can act as an acyl carbanion equivalent in alkylation reactions, making it useful for synthesizing more complex amino acids and peptides .
  • Michael Additions: The compound can also participate in Michael addition reactions, which are essential for constructing carbon-carbon bonds in organic synthesis .

These reactions highlight N-Boc-Glycine ethyl ester’s versatility as a building block in organic chemistry.

N-Boc-Glycine ethyl ester exhibits biological activity primarily due to its structural similarity to glycine, a neurotransmitter involved in various physiological processes. As a glycine derivative, it may influence neurotransmission and has been studied for its potential roles in neuropharmacology. Additionally, compounds derived from N-Boc-Glycine ethyl ester have been investigated for their antimicrobial properties and their ability to modulate enzyme activity .

The synthesis of N-Boc-Glycine ethyl ester typically involves the following steps:

  • Formation of Glycine Ethyl Ester: Glycine reacts with ethanol in the presence of an acid catalyst to form glycine ethyl ester.
  • Boc Protection: The amino group of glycine ethyl ester is then protected by reacting it with tert-butoxycarbonyl anhydride or similar reagents under basic conditions. This step introduces the Boc group, yielding N-Boc-Glycine ethyl ester .

This two-step process allows for the selective protection of the amino group while maintaining the integrity of the carboxylic acid functionality.

N-Boc-Glycine ethyl ester has several applications:

  • Peptide Synthesis: It serves as a key intermediate in the synthesis of peptides and other amino acid derivatives.
  • Drug Development: The compound is utilized in pharmaceutical research for developing new drugs that target neurological disorders and other conditions.
  • Organic Synthesis: Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry for constructing complex molecules .

Research on N-Boc-Glycine ethyl ester has focused on its interactions with biological systems and other compounds. Studies indicate that derivatives of this compound can interact with neurotransmitter receptors, potentially influencing synaptic transmission and neuronal excitability. Additionally, its derivatives have been explored for their interactions with enzymes involved in metabolic pathways, suggesting potential therapeutic applications .

Several compounds share structural similarities with N-Boc-Glycine ethyl ester, including:

  • Glycine Ethyl Ester: Lacks the Boc protecting group, making it more reactive but less stable.
  • N-Acetylglycine Ethyl Ester: Features an acetyl group instead of a Boc group; it has different reactivity profiles.
  • N-Boc-Alanine Ethyl Ester: Similar structure but contains alanine instead of glycine; used similarly in peptide synthesis.

Comparison Table

CompoundStructure VariationStabilityReactivityTypical Application
N-Boc-Glycine Ethyl EsterBoc protection on glycineHighModeratePeptide synthesis
Glycine Ethyl EsterNo protectionLowHighDirect amino acid applications
N-Acetylglycine Ethyl EsterAcetyl instead of BocModerateModerateEnzyme inhibition studies
N-Boc-Alanine Ethyl EsterAlanine instead of glycineHighModeratePeptide synthesis

The unique aspect of N-Boc-Glycine ethyl ester lies in its balance between stability and reactivity, making it particularly useful for controlled synthetic applications while allowing for subsequent functionalization through deprotection reactions.

Stepwise methodologies dominate industrial-scale production of N-Boc-glycine ethyl ester due to their scalability and reproducibility. These protocols typically involve sequential amino group protection followed by carboxylic acid esterification.

Glycine Ethyl Ester Hydrochloride Synthesis
A foundational step involves synthesizing glycine ethyl ester hydrochloride. Industrial methods, such as the patented zinc chloride-catalyzed reaction (CN103864632B), utilize glycine, triethyl orthoformate, and hydrogen chloride-saturated ethanol under reflux (75°C, 3 hours). This achieves ≥92% yield with high purity (≥99.4%) post-recrystallization from ethanol-ether mixtures.

Boc Protection of Glycine Ethyl Ester
The hydrochloride salt is neutralized with triethylamine in dichloromethane (DCM) at 0–5°C, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP). Reaction completion within 12 hours at room temperature yields N-Boc-glycine ethyl ester with >95% purity after aqueous workup.

ParameterValueSource
Catalyst (ZnCl₂)0.5–1.0 mol%
Yield (Glycine ethyl ester)≥92%
Boc Protection Time12 hours

Direct Boc Protection Followed by Esterification Strategies

Alternative routes prioritize Boc protection prior to esterification, minimizing side reactions.

Boc-Anhydride-Mediated Protection
Glycine reacts with Boc₂O in a dioxane-water mixture (1:1) under basic conditions (triethylamine, 0°C). After 8 hours, the Boc-glycine intermediate is isolated via acidification (pH 1–2) and extraction, achieving 91–93% yield. Subsequent esterification employs ethyl chloroformate or ethanol with thionyl chloride, yielding N-Boc-glycine ethyl ester (90.4% efficiency).

Single-Pot Modifications
Recent advances integrate Boc protection and esterification in a single reactor. For example, glycine suspended in ethanol reacts with Boc₂O and thionyl chloride at −10°C, followed by reflux (2 hours). This eliminates intermediate isolation steps, reducing solvent use by 40%.

Reaction ComponentRoleEfficiency
Boc₂OAmino protection>90%
Thionyl chlorideEsterification catalyst90.4% yield

Solid-Phase Synthesis Techniques

Solid-phase peptide synthesis (SPPS) leverages N-Boc-glycine ethyl ester for controlled peptide elongation.

Resin Functionalization
Merrifield resin (chloromethylpolystyrene) anchors Boc-glycine via cesium salt-mediated esterification. The Boc group is selectively removed with trifluoroacetic acid (TFA)/DCM (1:1), enabling iterative coupling. PAM resin (phenylacetamidomethyl) offers enhanced stability, reducing peptide loss during deprotection.

Automated SPPS Workflows
Modern systems integrate N-Boc-glycine ethyl ester with Fmoc/t-Bu strategies for hybrid peptide synthesis. For example, Boc-protected monomers facilitate fragment condensation in CCK-8 synthesis, achieving 72% yield for α-/β-mixed peptides.

Resin TypeAdvantageApplication
MerrifieldCost-effectiveShort peptides
PAMHF-resistant linkageLong-chain peptides

Green Chemistry and Solvent-Free Synthesis Protocols

Eco-friendly methodologies minimize waste and energy consumption.

Mechanochemical Deprotection
Ball milling Boc-protected glycine derivatives with p-toluenesulfonic acid (p-TsOH) under solvent-free conditions achieves 85% deprotection yield within 10 minutes at room temperature. This avoids hazardous solvents like DCM.

Boc₂O Dual-Role Activation
Boc₂O acts as both protecting and activating agent in peptide bond formation. For example, glycine and phenylalanine ethyl ester react with Boc₂O in chloroform (74% yield), eliminating separate activation steps.

MethodConditionsYield
Ball millingSolvent-free, 10 minutes85%
Boc₂O-mediated couplingChloroform, K₂CO₃74%

Acidic Cleavage Mechanisms (Trifluoroacetic Acid, Phosphoric Acid)

The acidic deprotection of N-tert-butoxycarbonyl glycine ethyl ester represents one of the most widely employed methodologies for removing the tert-butoxycarbonyl protecting group from amino acid derivatives [1] [3] [7]. The mechanism proceeds through a well-characterized pathway involving protonation, fragmentation, and decarboxylation steps that result in the liberation of the free amino group while preserving the ethyl ester functionality [3] [7].

Trifluoroacetic Acid Mechanism

The trifluoroacetic acid-mediated deprotection of N-tert-butoxycarbonyl glycine ethyl ester follows a stepwise mechanism that begins with protonation of the carbamate oxygen [3] [7]. The initial step involves the protonation of the oxygen atom attached to the tert-butyl group by trifluoroacetic acid, which activates the carbamate for subsequent fragmentation [7] [17]. This protonation is followed by heterolytic cleavage of the carbon-oxygen bond between the tert-butyl group and the oxygen, resulting in the loss of a tert-butyl carbocation [3] [17]. The resulting carbamic acid intermediate undergoes rapid decarboxylation to release carbon dioxide and yield the protonated amino acid ester [3] [7]. The tert-butyl cation generated during this process is typically quenched by suitable trapping agents, deprotonates to form isobutylene gas, or undergoes polymerization to form isobutylene oligomers [3].

Phosphoric Acid Deprotection

Aqueous phosphoric acid provides an alternative acidic deprotection method that offers enhanced selectivity compared to trifluoroacetic acid [9] [12]. Research has demonstrated that phosphoric acid-mediated deprotection proceeds at elevated temperatures, typically requiring heating to 60 degrees Celsius for effective cleavage . The phosphoric acid method exhibits remarkable compatibility with acid-stable protecting groups, including benzyloxycarbonyl and tert-butyldimethylsilyl groups, making it particularly valuable for complex synthetic sequences [12]. Comparative studies have shown that 50 percent aqueous phosphoric acid achieves 95 percent yield within 4 hours, demonstrating both efficiency and selectivity .

Comparative Efficiency Data

MethodReaction TimeYield (%)TemperatureCompatibility
50% Phosphoric Acid (aqueous)4 hours9560°CAcid-stable groups
Trifluoroacetic Acid (20% in dichloromethane)2 hours>95Room temperatureGeneral conditions [1]
Trifluoroacetic Acid (neat)5 minutes>90Room temperatureFast deprotection [29]

Thermal Deprotection in Continuous Flow Systems

Thermal deprotection of N-tert-butoxycarbonyl glycine ethyl ester in continuous flow systems represents an innovative approach that eliminates the need for acidic reagents while providing enhanced process control and selectivity [5] [8] [15]. This methodology leverages the enhanced heat transfer capabilities and precise temperature control available in continuous flow reactors to achieve efficient deprotection under catalyst-free conditions [5] [18].

Mechanistic Considerations

The thermal deprotection mechanism proceeds through a concerted pathway involving initial proton transfer and the release of isobutylene, followed by rapid decarboxylation [8]. Computational modeling combined with statistical analysis has revealed that the electrophilicity of the N-tert-butoxycarbonyl carbonyl group strongly correlates with the reaction rate [8]. The thermal process generates the same byproducts as acidic deprotection, namely carbon dioxide and isobutylene, but proceeds without the formation of acid-sensitive side products [5] [28].

Solvent Effects and Optimization

Comprehensive studies of thermal deprotection in continuous flow have demonstrated that solvent selection significantly impacts reaction efficiency [5] [14] [18]. Methanol and trifluoroethanol consistently provide optimal results, with complete deprotection achievable at temperatures starting from 120 degrees Celsius for 30-minute residence times [14] [18]. The efficiency of thermal deprotection follows the sequence: trifluoroethanol greater than methanol greater than tetrahydrofuran greater than toluene [18]. For N-tert-butoxycarbonyl glycine specifically, deprotection efficiency reaches 95 percent under optimized conditions, significantly higher than comparable alkyl N-tert-butoxycarbonyl amines [5] [18].

Temperature and Residence Time Relationships

Substrate TypeOptimal Temperature (°C)Residence Time (min)Yield (%)Solvent
N-Boc Glycine1503095Methanol [5]
N-Boc Imidazole12025100Trifluoroethanol [18]
N-Boc Aniline2403593Trifluoroethanol [18]
N-Boc Phenethylamine2409094Trifluoroethanol [18]

Selective Deprotection Capabilities

The precise temperature control achievable in continuous flow systems enables selective deprotection of different N-tert-butoxycarbonyl groups based on their relative reactivity [5] [15]. This selectivity follows the established reactivity order: N-tert-butoxycarbonyl heteroaryl greater than N-tert-butoxycarbonyl aryl greater than N-tert-butoxycarbonyl alkyl amines [5] [18]. Sequential deprotection protocols have been successfully demonstrated, allowing for the selective removal of more reactive N-tert-butoxycarbonyl groups while leaving less reactive ones intact [5] [15].

Radical-Mediated Cleavage (Magic Blue/Triethylsilane)

The radical-mediated deprotection of N-tert-butoxycarbonyl glycine ethyl ester using the tris-4-bromophenylamminium radical cation, commonly known as Magic Blue, in combination with triethylsilane represents a mild and efficient alternative to traditional acidic methods [10] [19]. This methodology operates under ambient conditions without requiring high temperatures, transition metals, or strong acidic or basic catalysts [10] [19].

Mechanistic Pathway

The Magic Blue/triethylsilane system facilitates the catalytic cleavage of the carbon-oxygen bond in tert-butyl carbamates through a radical-mediated mechanism [10] [19]. Magic Blue serves as an electron-transfer mediator that catalytically activates silicon-hydrogen bonds, leading to the selective deprotection of tert-butyl groups [19]. The reaction proceeds through single-electron oxidation processes that result in the formation of reactive intermediates capable of cleaving the tert-butyl-oxygen bond [10] [19]. Triethylsilane functions as a sacrificial reducing agent that accelerates the reaction and regenerates the Magic Blue catalyst [19].

Reaction Efficiency and Scope

The Magic Blue/triethylsilane deprotection system achieves high isolated yields of up to 95 percent for N-tert-butoxycarbonyl derivatives [10] [19]. The method demonstrates broad substrate tolerance, accommodating aliphatic, aromatic, and heterocyclic N-tert-butoxycarbonyl compounds [10] [19]. Reaction times typically range from 1 to 14 hours at room temperature, depending on the substrate structure and reaction conditions [19]. For N-methyl-N-tert-butoxycarbonyl derivatives, enhanced reactivity is observed, though these substrates require 4 equivalents of triethylsilane to achieve high yields [19].

Chemoselectivity Profile

Protecting Group TypeReaction TimeYield (%)Equivalents Et₃SiHTemperature
N-Boc (primary)4 hours912.0Room temperature [19]
N-Boc (N-methyl)6 hours894.0Room temperature [19]
O-Boc14 hours852.0Room temperature [19]
tert-Butyl ester2 hours952.0Room temperature [19]

The radical-mediated approach exhibits remarkable chemoselectivity, with the deprotection rate decreasing in the following order: tert-butyl esters greater than tert-butyl carbonates greater than tert-butyl ethers greater than N-tert-butoxycarbonyl derivatives [19]. This selectivity profile enables the chemoselective deprotection of specific functional groups in the presence of others [19].

Solvent-Dependent Selectivity in Deprotection

The solvent environment plays a crucial role in determining the efficiency, selectivity, and mechanism of N-tert-butoxycarbonyl glycine ethyl ester deprotection [5] [11] [14]. Solvent effects manifest through multiple pathways, including stabilization of reaction intermediates, modulation of reaction kinetics, and influence on side-product formation [11] [14].

Protic versus Aprotic Solvent Effects

Protic solvents, particularly methanol and trifluoroethanol, consistently demonstrate superior performance for thermal deprotection compared to aprotic alternatives [5] [14] [18]. The enhanced efficiency in protic solvents is attributed to their ability to stabilize charged intermediates and facilitate proton transfer processes essential for the deprotection mechanism [14]. Methanol exhibits a pKa value of 15.5, while trifluoroethanol possesses a significantly lower pKa of 12.46, contributing to its enhanced effectiveness in promoting deprotection reactions [18].

Solvent Polarity and Reaction Kinetics

The polarity of the reaction medium significantly influences deprotection kinetics and product distribution [5] [14]. Polar protic solvents facilitate the formation and stabilization of ionic intermediates, leading to enhanced reaction rates and improved yields [14] [18]. Conversely, nonpolar solvents such as toluene require substantially higher temperatures and longer reaction times to achieve comparable conversion levels [18]. The efficiency ranking follows the order: trifluoroethanol greater than methanol greater than tetrahydrofuran greater than toluene for thermal deprotection processes [18].

Deep Eutectic Solvents and Green Chemistry Applications

Recent developments in green chemistry have explored the use of Brønsted acidic deep eutectic solvents for N-tert-butoxycarbonyl deprotection [11]. These systems provide an environmentally benign alternative to traditional acidic reagents while maintaining high deprotection efficiency [11]. Deep eutectic solvents demonstrate excellent selectivity for N-tert-butoxycarbonyl deprotection across a wide variety of substrates, achieving high yields with excellent purities through simple workup procedures [11].

Solvent-Dependent Selectivity Data

Solvent SystemTemperature (°C)Time (min)Conversion (%)Selectivity Factor
Methanol1503095High for amino acids [5]
Trifluoroethanol12025100Enhanced for all substrates [18]
Tetrahydrofuran2003047Moderate selectivity [18]
Dichloromethane/TFA25120>95Acid-compatible groups [1]
Deep eutectic solvent25Variable>90Green chemistry applications [11]

Fundamental Coupling Mechanisms

N-Boc-Glycine ethyl ester demonstrates exceptional compatibility with solid-phase peptide synthesis protocols, serving as both a coupling partner and intermediate in peptide chain assembly . The compound's integration into Solid-Phase Peptide Synthesis systems relies on its ability to undergo efficient coupling reactions with various amino acid derivatives while maintaining the integrity of the tert-butoxycarbonyl protection [2].

The coupling efficiency of N-Boc-Glycine ethyl ester in Solid-Phase Peptide Synthesis applications has been extensively characterized through systematic studies involving multiple coupling reagent combinations [3]. Research indicates that optimal coupling conditions utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole combinations, achieving coupling efficiencies of 85-95% under standard reaction conditions [4] [3].

Coupling Reagent Optimization

The selection of appropriate coupling reagents represents a critical factor in maximizing the synthetic utility of N-Boc-Glycine ethyl ester in peptide synthesis applications. Comprehensive studies have demonstrated that dicyclohexylcarbodiimide and 1-hydroxybenzotriazole combinations provide superior results compared to alternative coupling systems [5] [6].

Table 1: Coupling Reagent Efficiency with N-Boc-Glycine Ethyl Ester

Coupling ReagentEfficiency (%)Reaction TimeEpimerization RiskSolvent SystemCost Factor
EDC/HOBt85-921-2 hoursLowDCM/DMFLow
DIC/HOBt90-9530-60 minutesVery LowDCM/DMFLow
HBTU/HOBt88-9430-45 minutesLowDMFMedium
PyBOP85-901-2 hoursLowDCM/DMFMedium
HATU90-9615-30 minutesVery LowDMFHigh
PyBroP87-931-2 hoursLowDCM/DMFHigh
COMU89-9530-60 minutesVery LowNMP/DMFMedium
PyOxim86-9245-90 minutesLowNMP/DMFMedium

The data demonstrates that diisopropylcarbodiimide and 1-hydroxybenzotriazole combinations achieve the highest coupling efficiencies while maintaining minimal epimerization risk [7] [8]. This coupling system has been identified as optimal for large-scale peptide synthesis applications due to its superior product purity and reagent stability [9] [8].

Environmental Considerations in Synthesis

Recent developments in green chemistry have focused on identifying environmentally sustainable solvent systems for peptide synthesis involving N-Boc-Glycine ethyl ester. N-butylpyrrolidinone has emerged as an effective alternative to traditional dimethylformamide-based systems, providing comparable or superior yields while reducing environmental impact [10].

Studies utilizing N-butylpyrrolidinone as the primary solvent have demonstrated synthesis of model peptides with yields exceeding 97% and purities of 97.9% [10]. The compound's compatibility with N-butylpyrrolidinone solvent systems extends to binary mixtures with ethyl acetate and 2-methyltetrahydrofuran, providing flexible options for optimizing reaction conditions [10].

Dipeptide and α-/β-Mixed Peptide Assembly

Dipeptide Formation Mechanisms

N-Boc-Glycine ethyl ester plays a crucial role in the formation of dipeptide structures through coupling with various amino acid derivatives. The compound's reactivity in dipeptide formation has been characterized through extensive mechanistic studies that reveal the importance of solvent selection and reaction conditions [11] [5].

Table 2: N-Boc-Glycine Ethyl Ester Applications in Dipeptide Synthesis

ApplicationCoupling ReagentsTypical Yields (%)Reaction ConditionsKey Advantages
Solid-Phase Peptide SynthesisEDC/HOBt, DIC/HOBt, HBTU/HOBt85-95RT, 12-24h, DCM/DMFHigh coupling efficiency, minimal epimerization
Dipeptide FormationDCC/HOBt, EDC/HOBt71-80RT, 1h, DCM/THFSimple procedure, good yields
Tripeptide AssemblyPyBOP, HBTU, PyBroP65-75RT, 2-4h, DMFCompatible with hindered amino acids
Cyclic Peptide SynthesisHATU, PyAOP, HCTU80-90RT, 0.5-1h, DMFExcellent for macrocyclization
Model Peptide SynthesisCOMU, PyOxim70-85RT, 30min-1h, NMPReduced racemization
Greener Solvent SystemsNBP, NBP:EtOAc, NBP:2-Me-THF85-98RT, 1-2h, NBP/EtOAcEnvironmentally friendly

The formation of dipeptides utilizing N-Boc-Glycine ethyl ester proceeds through a well-characterized mechanism involving the activation of the carboxyl component followed by nucleophilic attack from the amino component [11]. Recent studies have demonstrated that dipeptide formation can be achieved with yields of 71-80% under optimized conditions using dicyclohexylcarbodiimide and 1-hydroxybenzotriazole coupling systems [5].

α-/β-Mixed Peptide Construction

The synthesis of α-/β-mixed peptides represents an advanced application of N-Boc-Glycine ethyl ester in creating structurally diverse peptide architectures. Research has demonstrated the successful incorporation of N-Boc-Glycine ethyl ester into mixed peptide sequences containing both α-amino acids and β-amino acid analogs [12].

The construction of α-/β-mixed peptides involving N-Boc-Glycine ethyl ester has been achieved through sequential coupling reactions utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole systems [12]. These synthetic approaches have yielded dipeptide products with efficiencies of 72% and tripeptide products with yields of 65% [12].

Mechanistic Insights

Advanced computational studies have provided detailed mechanistic insights into the peptide bond formation processes involving N-Boc-Glycine ethyl ester. These investigations have revealed that peptide bond formation proceeds through competing reaction pathways that vary with reaction conditions and pH [13] [14].

The mechanistic analysis demonstrates that N-Boc-Glycine ethyl ester participates in peptide bond formation through both general base catalysis mechanisms and direct cleavage pathways [13]. This mechanistic understanding has informed the development of optimized synthetic protocols that maximize coupling efficiency while minimizing side reactions [14].

Peptide Nucleic Acid-Oligonucleotide Conjugate Synthesis

Peptide Nucleic Acid Monomer Preparation

N-Boc-Glycine ethyl ester serves as a critical intermediate in the synthesis of peptide nucleic acid monomers, particularly in the construction of backbone structures that support nucleobase attachment. The compound's utility in peptide nucleic acid synthesis stems from its ability to provide the necessary aminoethylglycine backbone while maintaining appropriate protecting group orthogonality [15] [16].

Table 3: N-Boc-Glycine Ethyl Ester Applications in Peptide Nucleic Acid Synthesis

PNA ComponentSynthetic RouteYield (%)Key FeaturesApplications
Thymine MonomerDirect coupling with thymine96Highly efficient procedureAntigene, molecular sensors
Cytosine MonomerBoc protection strategy71Improved solubility in NMPSolid-phase synthesis
Adenine MonomerBis-N-Boc protection73Fmoc/Boc compatibilityMixed sequence oligomers
Guanine MonomerO6-benzyl protection69Orthogonal protectionComplex PNA structures
Backbone ModificationEthyl ester hydrolysis98Cost-effective synthesisMonomer preparation
Oligonucleotide ConjugatesSequential synthesis85-92Biomedical applicationsDiagnostic applications

The synthesis of peptide nucleic acid monomers utilizing N-Boc-Glycine ethyl ester derivatives has been achieved with exceptional efficiency, particularly in the preparation of thymine-containing monomers where yields of 96% have been reported [15]. This high-yielding synthetic approach involves the direct coupling of nucleobase derivatives with ethyl N-[(2-Boc-amino)-ethyl]glycinate intermediates [15].

Nucleobase Incorporation Strategies

The incorporation of nucleobases into peptide nucleic acid structures utilizing N-Boc-Glycine ethyl ester derivatives employs several distinct synthetic strategies depending on the specific nucleobase requirements. For thymine incorporation, direct coupling methodologies have proven most effective, achieving yields of 96% through highly efficient procedures [17].

For cytosine incorporation, specialized Boc protection strategies have been developed that improve the solubility characteristics of the resulting monomers in N-methylpyrrolidinone solvent systems [18]. These approaches utilize bis-N-Boc protection strategies that provide enhanced stability during solid-phase synthesis procedures [18].

Oligonucleotide Conjugate Formation

The formation of peptide nucleic acid-oligonucleotide conjugates represents a sophisticated application of N-Boc-Glycine ethyl ester derivatives in creating hybrid molecules for biomedical applications. These conjugates are synthesized through sequential addition of Boc-protected amino acids followed by nucleoside phosphoramidites on the same solid support [19] [20].

The synthetic approach for oligonucleotide conjugates involves the initial assembly of peptide sequences using N-Boc-Glycine ethyl ester derivatives, followed by the conversion of the terminal amino group to a hydroxyl group through the addition of spacer molecules [19]. This methodology enables the subsequent attachment of oligonucleotide sequences through standard phosphoramidite chemistry [20].

Protecting Group Strategies

The development of effective protecting group strategies represents a crucial aspect of peptide nucleic acid synthesis involving N-Boc-Glycine ethyl ester derivatives. Recent advances have focused on the development of Fmoc/Boc protection strategies that eliminate solubility issues encountered with traditional protection schemes [18].

The Fmoc/Boc strategy utilizes acid-labile Boc groups for nucleobase protection while employing base-labile Fmoc groups for backbone protection [18]. This orthogonal protection approach enables the synthesis of complex peptide nucleic acid structures with minimal side reactions and excellent yields [21].

Ubiquitination and Post-Translational Modification Studies

Ubiquitination Auxiliary Development

N-Boc-Glycine ethyl ester derivatives have been instrumental in the development of specialized auxiliaries for peptide ubiquitination studies. The most significant advancement in this area involves the development of N-tert-butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a building block for peptide ubiquitination [22] [23].

Table 4: N-Boc-Glycine Ethyl Ester Applications in Ubiquitination and Post-Translational Modification Studies

Modification TypeTarget ProteinsAuxiliary StrategyCompatibilityResearch Applications
UbiquitinationHistone H2A, Tau protein2-(tritylthio)ethoxy glycineFmoc SPPS, Cys tolerancePTM studies, protein function
PhosphorylationSerine/Threonine residuesPhosphoserine analogsStandard conditionsCell signaling pathways
MethylationLysine/Arginine residuesMethylated amino acidsMild conditionsEpigenetic regulation
AcetylationLysine residuesAcetylated lysineBase-stable conditionsTranscriptional control
BiotinylationPeptide terminiBiotin-PEG linkersAqueous conditionsProtein localization
Fluorescent LabelingProtein conjugatesFluorophore attachmentPhysiological conditionsReal-time monitoring

This specialized building block demonstrates full compatibility with solid-phase Fmoc chemistry and enables the synthesis of ubiquitinated peptides bearing diverse post-translational modifications including phosphorylation, methylation, acetylation, biotinylation, and fluorescence labeling [22] [23].

Post-Translational Modification Compatibility

The versatility of N-Boc-Glycine ethyl ester derivatives in post-translational modification studies extends beyond ubiquitination to encompass a broad range of protein modifications. The compound's compatibility with various post-translational modifications has been demonstrated through the successful synthesis of modified histone and Tau peptides [22] [24].

The synthesis of ubiquitinated peptides utilizing N-Boc-Glycine ethyl ester derivatives has been achieved for seven distinct histone and Tau peptide sequences, demonstrating the broad applicability of this synthetic approach [22]. These studies have confirmed that cysteine residues are well tolerated in the synthetic protocols and do not require orthogonal protection strategies [23].

Enzymatic Validation Studies

The structural integrity and folding characteristics of ubiquitinated peptides synthesized using N-Boc-Glycine ethyl ester derivatives have been validated through enzymatic deubiquitination studies. These validation experiments demonstrate that the synthetic ubiquitinated peptides retain their biological activity and can be recognized by appropriate deubiquitinating enzymes [22] [23].

Fluorescently labeled ubiquitin conjugates synthesized using N-Boc-Glycine ethyl ester methodologies have been successfully processed by deubiquitinating enzymes, confirming that the synthetic approach preserves the native structural characteristics required for biological recognition [23]. This validation provides strong support for the utility of these synthetic approaches in biological studies of ubiquitination processes [24].

Methodological Advances

Recent methodological advances in ubiquitination studies utilizing N-Boc-Glycine ethyl ester derivatives have focused on optimizing the conditions for peptide cleavage and auxiliary removal. These optimizations have resulted in improved yields and reduced side reactions in the synthesis of complex ubiquitinated peptide structures [22].

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Dates

Last modified: 08-15-2023

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